molecular formula C16H18O B6348503 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene CAS No. 196489-67-5

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

Cat. No. B6348503
CAS RN: 196489-67-5
M. Wt: 226.31 g/mol
InChI Key: APLPYROKKJCFQX-UHFFFAOYSA-N
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Description

“1-Methoxy-4-(1-(p-tolyl)ethyl)benzene” is a chemical compound with the molecular formula C9H12O . It is also known by other names such as Anisole, p-ethyl-; p-Ethylanisole; 1-Ethyl-4-methoxybenzene; 4-Ethylanisole; 1-Methoxy-4-ethyl-benzene; p-Ethylanisol .


Synthesis Analysis

The synthesis of such compounds typically involves multi-step processes. For instance, a nitration step could be followed by a conversion from the nitro group to an amine, and then a bromination . The exact synthesis process for “1-Methoxy-4-(1-(p-tolyl)ethyl)benzene” would depend on the specific requirements of the synthesis, such as the desired yield, purity, and cost-effectiveness.


Molecular Structure Analysis

The molecular structure of “1-Methoxy-4-(1-(p-tolyl)ethyl)benzene” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving “1-Methoxy-4-(1-(p-tolyl)ethyl)benzene” could include electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated by loss of a proton from this intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methoxy-4-(1-(p-tolyl)ethyl)benzene” include a molecular weight of 136.1910 . The compound has a boiling point of 468.7 K and a density of 0.988g/mL at 25°C .

Scientific Research Applications

Free Radical Bromination Reactions

At the benzylic position, 1-ethyl-4-methoxybenzene can undergo free radical bromination. In this reaction, a hydrogen atom at the benzylic position is replaced by a bromine atom. The resulting product is 2-bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene . This reaction is valuable for functionalizing aromatic compounds and creating new derivatives.

Future Directions

The future directions for the study and use of “1-Methoxy-4-(1-(p-tolyl)ethyl)benzene” could include further exploration of its synthesis processes, investigation of its reactivity in various chemical reactions, and assessment of its safety and hazards. Additionally, its potential applications in various fields such as medicine, food, and daily chemicals could be explored .

properties

IUPAC Name

1-methoxy-4-[1-(4-methylphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-12-4-6-14(7-5-12)13(2)15-8-10-16(17-3)11-9-15/h4-11,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLPYROKKJCFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

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